![molecular formula C16H14N2O B1414736 3-{[(Quinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4](/img/structure/B1414736.png)
3-{[(Quinolin-8-yl)amino]methyl}phenol
Übersicht
Beschreibung
“3-{[(Quinolin-8-yl)amino]methyl}phenol” is a chemical compound with the molecular formula C16H14N2O . It is an intermediate and is not considered a hazardous compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “3-{[(Quinolin-8-yl)amino]methyl}phenol”, often involves the use of aromatic ortho-diamines . Intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines have been reported . These reactions can be conducted using either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
Quinoline, a key component of “3-{[(Quinolin-8-yl)amino]methyl}phenol”, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have been identified as potent anticancer agents. They can interact with various cellular targets and interfere with cancer cell proliferation. The presence of the quinoline moiety in “3-{[(Quinolin-8-yl)amino]methyl}phenol” suggests that it may exhibit anticancer properties by targeting specific enzymes or receptors involved in tumor growth and metastasis .
Antioxidant Properties
Compounds with quinoline structures have shown significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives makes them candidates for treating inflammatory conditions. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory diseases .
Antimalarial Applications
Quinoline-based compounds have a long history of use in antimalarial drugs. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the development of new antimalarial therapies .
Anti-SARS-CoV-2 (COVID-19)
Recent studies have explored the use of quinoline derivatives as potential treatments for COVID-19. Their interaction with viral proteins could disrupt the virus’s life cycle, offering a new avenue for therapeutic intervention against SARS-CoV-2 .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(quinolin-8-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKOBMDTPUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Quinolin-8-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



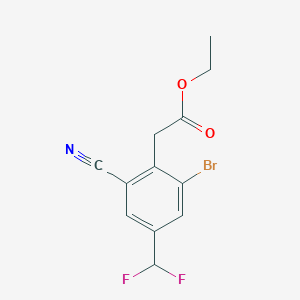
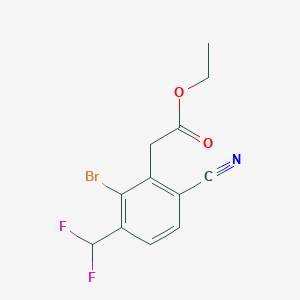
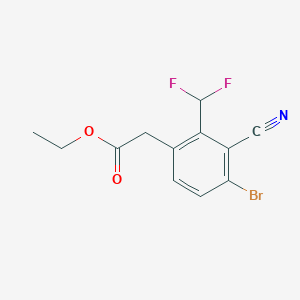
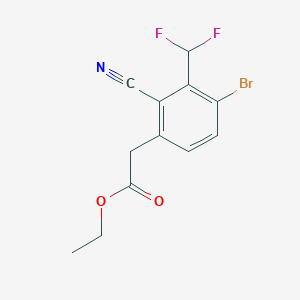
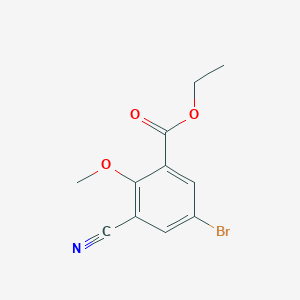

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
amine](/img/structure/B1414665.png)
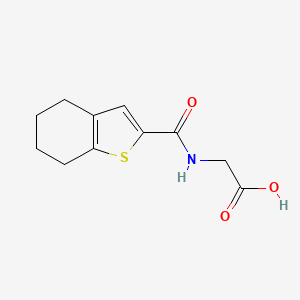

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)